molecular formula C9H12N2O3S B7877223 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid

2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid

Cat. No.: B7877223
M. Wt: 228.27 g/mol
InChI Key: MEDLXPIYBOKRRN-UHFFFAOYSA-N
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Description

2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid is a chemical compound with unique properties and applications in various fields. It is known for its specific molecular structure and reactivity, making it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the yield and purity of the final product. Detailed synthetic routes are often documented in scientific literature, providing a roadmap for researchers to replicate and modify the synthesis process.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions and the use of advanced technologies ensure high efficiency and cost-effectiveness in the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and catalysts.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized using advanced analytical techniques to determine their structure and properties.

Scientific Research Applications

2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, it is explored for its therapeutic potential in treating specific diseases. In industry, it is utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid involves its interaction with specific molecular targets and pathways These interactions lead to changes in cellular processes and biochemical reactions

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid include those with comparable molecular structures and reactivity

Highlighting Uniqueness: this compound stands out due to its specific molecular structure and reactivity, which make it suitable for particular applications that other similar compounds may not be able to achieve. The comparison with similar compounds highlights its uniqueness and potential advantages in scientific research and industrial applications.

Properties

IUPAC Name

2-(4-oxo-2-propylsulfanyl-1H-pyrimidin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c1-2-3-15-9-10-6(5-8(13)14)4-7(12)11-9/h4H,2-3,5H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDLXPIYBOKRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=O)C=C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=O)C=C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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